molecular formula C19H30N4O2 B2992593 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide CAS No. 921923-19-5

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide

Cat. No.: B2992593
CAS No.: 921923-19-5
M. Wt: 346.475
InChI Key: CLZHKHNJAIHBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C19H30N4O2 and its molecular weight is 346.475. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of compounds similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide in the realm of cancer treatment. Specifically, studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit potent topoisomerase I-targeting activity and cytotoxicity against cancer cells. For instance, a study by Ruchelman et al. (2004) explored various substituents at the 11-position of certain tetrahydroisoquinoline compounds, finding significant topoisomerase I-targeting activity and cytotoxicity, which are crucial for the development of anticancer agents (Ruchelman et al., 2004).

Synthesis of Novel Compounds

The chemical structure of this compound lends itself to the synthesis of novel compounds with potential therapeutic applications. For example, the Hofmann exhaustive methylation of similar compounds has been employed to create new molecules with potential for pain relief and other medicinal properties, as discussed in works by Rheiner and Brossi (1962) (Rheiner & Brossi, 1962).

Pharmacological Effects

Derivatives of tetrahydroisoquinoline, akin to this compound, have shown promising pharmacological effects. This includes potential analgesic properties as investigated in the context of compounds derived from β-(3,4-dimethoxy)-phenethylamine (Sun, 1961) (Sun, 1961).

P-glycoprotein (P-gp) Activity

Research also indicates the potential for modifying the tetrahydroisoquinoline moiety to differentiate between P-glycoprotein (P-gp) activity and σ2 receptor affinity in drug development, offering a pathway to more selective therapeutic agents (Pati et al., 2015) (Pati et al., 2015).

Fluorescent Markers for Biomedical Applications

Further, the spectral properties of derivatives of tetrahydroisoquinoline have been explored for their potential in developing fluorescent markers for biomedical applications, showcasing their bright fluorescence in various mediums (Galunov et al., 2003) (Galunov et al., 2003).

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-5-10-20-18(24)19(25)21-13-17(22(2)3)15-8-9-16-14(12-15)7-6-11-23(16)4/h8-9,12,17H,5-7,10-11,13H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZHKHNJAIHBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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